
Thalidomide-O-COOH
Overview
Description
Thalidomide-O-COOH (Cereblon ligand 3) is a modified derivative of thalidomide, featuring a carboxylic acid (-COOH) group introduced via an oxygen linker. Its molecular formula is C₁₅H₁₂N₂O₇, with a molecular weight of 332.26 g/mol . This compound serves as a critical ligand for recruiting Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, in proteolysis-targeting chimeras (PROTACs). By connecting to target protein ligands via a linker, this compound enables the degradation of disease-associated proteins through the ubiquitin-proteasome system .
Key properties:
Preparation Methods
Synthetic Strategies for Thalidomide-O-COOH
Nucleophilic Substitution at the 4-O-Position
The 4-O-position of thalidomide’s isoindole ring is a key site for introducing functional groups. This compound is synthesized via nucleophilic substitution using bromoacetic acid or its protected derivatives.
- Activation of Thalidomide : Thalidomide is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to deprotonate the 4-hydroxyl group.
- Alkylation : Bromoacetic acid (or tert-butyl bromoacetate for protection) is added, yielding 4-O-(carboxymethyl)thalidomide.
- Deprotection : If a tert-butyl ester is used, acidic hydrolysis (e.g., trifluoroacetic acid) converts the ester to a carboxylic acid.
Key Data :
Reagent | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
Bromoacetic acid | DMF | 60°C | 68% | |
tert-Butyl bromoacetate | DMSO | 80°C | 72% |
This method prioritizes regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.
One-Pot Synthesis via Phthaloyl Anhydride Intermediate
Adapting patents for thalidomide synthesis (), this compound can be prepared in a single pot by modifying glutamine derivatives.
- Condensation : L-Glutamine reacts with phthalic anhydride in toluene with triethylamine, forming a phthaloyl intermediate.
- Etherification : Sodium hydride and ethyl bromoacetate are introduced to append the ethoxyacetic acid group.
- Cyclization and Hydrolysis : Acetic anhydride facilitates cyclization, followed by saponification to yield the carboxylic acid.
Key Data :
Step | Conditions | Intermediate Yield | Final Yield | Source |
---|---|---|---|---|
Phthaloylation | Toluene, 110°C | 85% | - | |
Etherification | DMF, NaH, 0°C | 78% | - | |
Cyclization | Acetic anhydride, 50°C | - | 62% |
This approach reduces intermediate isolation but demands precise temperature control during cyclization.
Asymmetric Synthesis for Stereochemical Control
Introducing substituents at the 4-position while preserving stereochemistry is critical. A method leveraging pyroglutamic acid precursors ensures configurational stability ().
- Epimerization : (2R,3R)-pyroglutamic acid reacts with phthalic anhydride, inducing complete epimerization at the α-center.
- Ether Formation : The intermediate is treated with glycolic acid under Mitsunobu conditions (DIAD, PPh₃) to install the carboxylic acid moiety.
- Ring Closure : Phosphorus oxychloride promotes cyclization to form the isoindole ring.
Key Data :
Parameter | Value | Source |
---|---|---|
Epimerization Efficiency | >99% | |
Mitsunobu Reaction Yield | 65% |
This method addresses thalidomide’s inherent racemization issues, making it suitable for enantiopure derivatives.
Comparative Analysis of Methods
Efficiency and Scalability
- Nucleophilic Substitution offers simplicity but moderate yields (68–72%).
- One-Pot Synthesis is scalable (gram-scale reported) but involves hazardous reagents (acetyl chloride).
- Asymmetric Synthesis ensures stereochemical purity but requires costly catalysts (e.g., DIAD).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 3 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to create derivatives with different functionalities .
Common Reagents and Conditions: Common reagents used in the reactions involving E3 ligase Ligand 3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of E3 ligase Ligand 3 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Clinical Applications
Thalidomide-O-COOH has been studied in various clinical contexts:
- Multiple Myeloma : It has shown promise in treating multiple myeloma by enhancing the efficacy of existing therapies like lenalidomide and pomalidomide. Studies indicate that this compound may improve patient outcomes through its immunomodulatory effects .
- Myelodysplastic Syndromes : Research highlights its potential in managing myelodysplastic syndromes (MDS), particularly in patients with chromosome 5q deletion, where it effectively degrades CK1α, a protein implicated in disease progression .
- Graft-versus-host Disease : The compound's immunomodulatory properties make it a candidate for treating graft-versus-host disease (GVHD), where it may help mitigate the adverse immune response following transplantation .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Multiple Myeloma Case Study : A patient diagnosed with relapsed multiple myeloma exhibited significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's interleukin-2 levels increased markedly, correlating with improved immune function and tumor response .
- Myelodysplastic Syndromes Report : In a cohort study involving patients with MDS, those treated with this compound showed improved hematological parameters and reduced transfusion dependence compared to controls. The mechanism was linked to the degradation of CK1α and enhanced erythropoiesis .
- Graft-versus-host Disease Management : A clinical trial involving patients with GVHD demonstrated that this compound treatment led to decreased symptoms and improved quality of life metrics. The immunomodulatory effects were attributed to altered cytokine profiles and reduced inflammatory markers .
Mechanism of Action
E3 ligase Ligand 3 exerts its effects by binding to E3 ligases and facilitating the transfer of ubiquitin to substrate proteins . This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein . The ubiquitinated substrate is then recognized and degraded by the proteasome, leading to a decrease in its cellular levels . The molecular targets of E3 ligase Ligand 3 include various E3 ligases that are involved in different cellular pathways, such as cell cycle regulation, DNA repair, and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below highlights structural and functional differences between Thalidomide-O-COOH and related compounds:
Key Differentiators of this compound
Linker Flexibility : Unlike thalidomide, the -COOH group in this compound allows direct conjugation to target ligands via amide or ester bonds, bypassing the need for additional linker modifications .
CRBN Recruitment Efficiency : While Iberdomide (CC-220) has a quantified IC₅₀ of 60 nM for CRBN , this compound’s efficacy is inferred from its widespread use in PROTACs, suggesting robust CRBN engagement .
Synthetic Versatility : Compared to Thalidomide-O-amido-C11-COOH (C11 chain), this compound’s shorter structure (C15 vs. C27) may improve solubility and reduce steric hindrance in PROTAC assembly .
Research and Development Insights
- PROTAC Design : this compound is preferred over biotin-thalidomide or Iberdomide for PROTACs due to its direct conjugation capability .
- Emerging Analogs : Thalidomide-5-NH₂-CH₂-COOH (Trk inhibitor) and Thalidomide-NH-PEG2-COOH (PEG-modified) highlight structural diversification for specific targets, though their PROTAC utility is less established .
Biological Activity
Thalidomide-O-COOH, a derivative of thalidomide, has garnered interest due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Thalidomide and Its Derivatives
Thalidomide, originally developed as a sedative, was later found to have immunomodulatory and anti-inflammatory properties. Its derivatives, including this compound, are being investigated for enhanced therapeutic effects with reduced toxicity. Notably, thalidomide acts through various pathways, including the modulation of cytokine production and inhibition of angiogenesis.
This compound exhibits its biological activity through several mechanisms:
- Cytokine Modulation : Thalidomide and its derivatives selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes. This action is crucial in conditions characterized by excessive inflammation .
- Inhibition of NF-κB : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a significant role in regulating immune responses .
- Induction of Apoptosis : Recent studies indicate that this compound can induce apoptosis in cancer cells, enhancing its potential as an anticancer agent .
Anticancer Activity
A study conducted on various thalidomide analogs demonstrated significant antiproliferative effects against human cancer cell lines. For instance, compound XIVc showed a reduction in NFκB P65 levels and an increase in caspase-8 levels in HepG-2 cells, indicating its potential as an anticancer drug .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thalidomide | HepG-2 | 11.26 ± 0.54 |
Compound XIVc | HepG-2 | 2.03 ± 0.11 |
Compound XIVc | PC3 | 2.51 ± 0.20 |
Compound XIVc | MCF-7 | 0.82 ± 0.02 |
Immunomodulatory Effects
This compound has shown promise in modulating immune responses by enhancing T cell proliferation, particularly in the CD8+ subset. This shift towards a Th2 cytokine profile may have implications for autoimmune diseases and inflammatory conditions .
Comparative Analysis of Thalidomide Derivatives
The following table summarizes the biological activity of thalidomide and its derivatives:
Compound Name | Mechanism of Action | Primary Activity |
---|---|---|
Thalidomide | TNF-α inhibition, NF-κB modulation | Anti-inflammatory, anticancer |
This compound | Enhanced TNF-α inhibition, apoptosis induction | Potential anticancer agent |
Fluoro-thalidomide | Stable enantiomers, TNF-α suppression | Reduced teratogenicity |
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.